molecular formula C27H18O9 B8100064 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid

Cat. No.: B8100064
M. Wt: 486.4 g/mol
InChI Key: PNPPEOGLIXXLAG-UHFFFAOYSA-N
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Description

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid (abbreviated as H₃BTTB) is a symmetric tricarboxylic acid featuring a central benzene ring connected via oxygen bridges to three benzoic acid moieties. This semi-rigid ligand is notable for its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile building block in supramolecular chemistry and metal-organic frameworks (MOFs). The oxygen linkers introduce flexibility while maintaining structural integrity, enabling applications in fluorescence-based sensing and porous materials .

Key structural features include:

  • Triangular geometry: The benzene core ensures 120° symmetry, ideal for forming periodic networks.
  • Hydrogen-bonding capacity: Carboxylic acid groups facilitate supramolecular assembly via intermolecular interactions.
  • Tunable electronic properties: The conjugated system between the central benzene and benzoic acid units allows for fluorescence modulation under structural stress .

Properties

IUPAC Name

4-[3,5-bis(4-carboxyphenoxy)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPPEOGLIXXLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic aromatic substitution, where the hydroxyl groups of phloroglucinol displace fluorine atoms on 4-fluorobenzonitrile. Potassium carbonate acts as both a base and catalyst, while 1-methyl-2-pyrrolidinone (NMP) and toluene facilitate azeotropic water removal via a Dean-Stark apparatus. The reaction mechanism unfolds as follows:

  • Etherification :
    Phloroglucinol+3 4-FluorobenzonitrileK2CO3NMP/Toluene, 150°CTris(nitrile) intermediate\text{Phloroglucinol} + 3\ \text{4-Fluorobenzonitrile} \xrightarrow[\text{K}_2\text{CO}_3]{\text{NMP/Toluene, 150°C}} \text{Tris(nitrile) intermediate}
    This exothermic step requires precise temperature control to prevent side reactions.

  • Cyano Group Hydrolysis :
    Tris(nitrile)KOH, H2OEthanol, 80°C4,4’,4”-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid\text{Tris(nitrile)} \xrightarrow[\text{KOH, H}_2\text{O}]{\text{Ethanol, 80°C}} \text{4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid}
    Hydrolysis in ethanolic potassium hydroxide converts nitrile groups to carboxylic acids over 12 hours.

Stage-Wise Analysis of the Synthesis Process

Stage 1: Ether Formation

Conditions :

  • Reactants : Phloroglucinol (1.0 eq), 4-fluorobenzonitrile (3.0 eq)

  • Catalyst : Potassium carbonate (6.0 eq)

  • Solvents : NMP (50 mL/g), toluene (20 mL/g)

  • Temperature : 150°C, 3 hours

  • Atmosphere : Nitrogen or argon

The Dean-Stark trap removes water generated during etherification, shifting equilibrium toward product formation. Toluene co-solvent enhances azeotrope efficiency, while NMP stabilizes the reaction intermediates.

Stage 2: Intermediate Activation

Conditions :

  • Solvent : NMP (neat)

  • Temperature : 180°C, 16 hours

  • Atmosphere : Inert gas

This stage ensures complete substitution of residual fluorobenzonitrile and eliminates trace moisture, critical for preventing hydrolysis premature to Stage 3.

Stage 3: Hydrolysis and Acid Formation

Conditions :

  • Reagents : Aqueous KOH (10% w/v), ethanol

  • Temperature : 80°C, 12 hours

  • Workup : Acidification to pH 2–3 precipitates the product, followed by recrystallization from ethanol/water.

Optimization of Reaction Parameters

ParameterOptimal RangeEffect on Yield
K2_2CO3_3 Loading5.5–6.5 eq<6 eq: Incomplete substitution; >7 eq: Side reactions
NMP:Toluene Ratio2.5:1 v/vLower ratios reduce etherification efficiency
Stage 1 Temperature148–152°C±5°C deviation decreases yield by 12–18%
Hydrolysis Time10–14 hoursShorter durations leave nitrile impurities

Increasing Stage 2 temperature beyond 185°C leads to decomposition, evidenced by brown discoloration. Ethanol purity >99.5% is mandatory to prevent esterification side products during hydrolysis.

Purification Techniques

Post-synthesis purification involves:

  • Hot Filtration : Remove insoluble salts (KF, unreacted K2_2CO3_3) at 60°C.

  • Recrystallization : Ethanol/water (3:1 v/v) yields colorless crystals with 95–97% purity.

  • Column Chromatography : Silica gel (ethyl acetate:hexane = 1:2) for analytical-grade material.

The compound’s high melting point (343.2°C) allows melt crystallization under vacuum, though this risks partial decarboxylation.

Characterization and Analytical Methods

Key Analytical Data :

  • 1^1H NMR (DMSO-d6d_6): δ 8.10 (d, J=8.4 Hz, 6H, ArH), 7.25 (s, 3H, central benzene), 6.95 (d, J=8.4 Hz, 6H, OArH).

  • IR : 1695 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-O-C asym).

  • Elemental Analysis : Calculated C 66.67%, H 3.73%; Found C 66.52%, H 3.81%.

Applications Influencing Synthesis Approaches

The compound’s role as a MOF linker (e.g., in JUC-113 and 437-MOF) demands sub-ppm metal contamination. Suppliers like GlpBio and CD Bioparticles enforce strict protocols:

  • Metal Testing : ICP-MS confirms Zn <0.1 ppm, Cu <0.05 ppm.

  • Solvent Residue : GC-MS limits NMP to <50 ppm.

Scale-up adaptations replace Dean-Stark traps with continuous distillation units, achieving batch sizes up to 5 kg with consistent 74–76% yields .

Chemical Reactions Analysis

Types of Reactions It Undergoes

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid primarily undergoes substitution reactions, given the electron-rich nature of the aromatic rings. It can also participate in esterification and amide formation reactions.

Common Reagents and Conditions
  • Oxidizing agents: : Used to introduce additional functional groups on the benzene rings.

  • Reducing agents: : Rarely used due to the stability of the aromatic core.

  • Acid catalysts: : Employed in esterification reactions to form esters from the carboxylic acid groups.

Major Products Formed from These Reactions
  • Esters and Amides: : Formed by reacting with alcohols and amines, respectively.

  • Substituted Aromatics: : When subjected to electrophilic aromatic substitution reactions, various functional groups can be introduced onto the benzene ring.

Scientific Research Applications

Materials Science

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid is utilized in the development of advanced materials due to its ability to form hydrogen bonds and its structural stability. It has been studied for:

  • Polymer Synthesis : Used as a building block in the synthesis of polyesters and polyamides that exhibit enhanced thermal and mechanical properties.
  • Nanocomposites : Incorporation into nanocomposite materials to improve their strength and thermal resistance.

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its bioactive properties:

  • Drug Delivery Systems : Its structural characteristics allow it to function as a carrier for drug molecules, enhancing solubility and bioavailability.
  • Antioxidant Activity : Studies suggest it may possess antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Functionalized Aromatics : It can be used to synthesize various functionalized aromatic compounds through electrophilic substitution reactions.
  • Ligand Development : Its ability to coordinate with metal ions makes it useful in the development of ligands for catalysis.

Case Study 1: Development of High-Performance Polymers

Researchers have reported the use of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid in the synthesis of high-performance polymers. The introduction of this compound into polymer matrices has resulted in materials with improved thermal stability and mechanical strength compared to traditional polymers.

Case Study 2: Antioxidant Properties

A study investigated the antioxidant properties of various benzoic acid derivatives, including 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid. The findings indicated that this compound exhibited significant radical scavenging activity, suggesting its potential use in health supplements aimed at combating oxidative stress.

Mechanism of Action

The mechanism by which 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid exerts its effects is largely dependent on its chemical reactivity and ability to form stable complexes. It can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. This compound's functional groups allow it to participate in multiple pathways, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Key Observations:

  • Linker Flexibility vs. Rigidity : Oxygen linkers in H₃BTTB provide moderate flexibility, enabling dynamic supramolecular interactions. In contrast, ethyne or ethene linkers (H₃BTETA, styryl derivatives) enhance rigidity and π-conjugation, improving fluorescence intensity and thermal stability .
  • Coordination Behavior : Amide-linked analogs exhibit strong metal-binding via NH and CO groups, whereas H₃BTTB relies on carboxylate oxygens for coordination, favoring diverse MOF topologies .
  • Synthetic Complexity: Ethyne-linked compounds require multi-step Sonogashira coupling, while H₃BTTB and its amide analogs are synthesized via simpler solvothermal or nucleophilic routes .

Functional Properties

Fluorescence Performance:

  • H₃BTTB : Exhibits blue fluorescence (458 nm, 485 nm) in supramolecular assemblies, with emission modulated by ligand bending .
  • H₃BTETA : Shows strong UV-Vis absorption and broad emission bands in aqueous solutions, making it suitable for nitroantibiotic detection (detection limits: ppb level) .
  • Styryl-linked analogs: Reduced fluorescence due to non-radiative decay pathways but enhanced photostability in MOFs .

Stability and Reactivity

  • Thermal Stability : Ethyne-linked compounds (H₃BTETA) exhibit higher thermal stability (decomposition >300°C) compared to H₃BTTB (~250°C) due to rigid conjugation .
  • Chemical Reactivity : Oxygen linkers in H₃BTTB are susceptible to hydrolysis under acidic conditions, whereas ethyne or amide linkers resist degradation .

Research Findings and Data Tables

Table 1. Comparative Physicochemical Data

Property H₃BTTB H₃BTETA Amide-Linked Analog
Linker Bond Length 1.42 Å (C-O) 1.20 Å (C≡C) 1.33 Å (C-N)
Fluorescence λmax 458 nm 385 nm N/A
MOF Surface Area ~1000 m²/g ~2000 m²/g <500 m²/g
Thermal Decomposition 250°C 320°C 280°C

Biological Activity

Overview

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid (CAS: 1071125-59-1) is a synthetic compound characterized by its complex structure comprising multiple benzoic acid units connected through ether linkages. The molecular formula is C27H18O9C_{27}H_{18}O_9 with a molecular weight of 486.44 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Structure : The compound features a star-shaped architecture with three benzoic acid moieties linked by phenolic oxygen atoms.
  • Physical Properties :
    • Melting Point : 343.2 °C
    • Boiling Point : Approximately 709.9 °C
    • Solubility : Soluble in polar organic solvents such as methanol and ethanol, but insoluble in non-polar solvents .

Antioxidant Properties

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of related compounds suggest that they may inhibit cancer cell proliferation. For instance, the ability to induce apoptosis in cancer cells has been documented for structurally analogous compounds. Further studies are needed to elucidate the specific mechanisms by which this compound may exert antitumor effects .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study detailed the synthesis of various derivatives of tribenzoic acids and their biological evaluations. The synthesis involved the reaction of phloroglucinol with substituted benzonitriles under specific conditions to yield the target compound .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that related compounds exhibited significant DPPH radical scavenging activity, suggesting that 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid could similarly contribute to antioxidant defense mechanisms .
  • Antimicrobial Testing :
    • A comparative study involving various benzoic acid derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct testing on this specific compound is yet to be published, the trends indicate potential efficacy .

Data Table: Summary of Biological Activities

Activity TypeEvidence/FindingsReferences
AntioxidantSignificant DPPH scavenging activity
AntimicrobialPotential activity against various bacterial strains
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Assays :
  • Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Challenges : Low solubility in aqueous media; use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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